

# ACHN-975: Application Notes and Protocols for Microbiology Research

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Compound of Interest		
Compound Name:	Achn-975	
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## For Researchers, Scientists, and Drug Development Professionals

Introduction

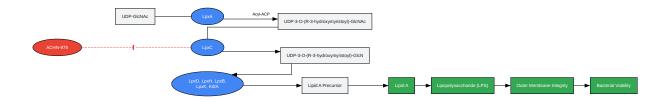
ACHN-975 is a potent, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[2][3][4][5] By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae.[4][6][7] ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials; however, its development was halted due to dose-limiting toxicity.[4][8][9] Despite this, ACHN-975 remains a valuable tool for in vitro research in microbiology labs to study LpxC inhibition and its effects on Gram-negative bacteria.

#### Mechanism of Action

**ACHN-975** targets LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which makes up the outer leaflet of the outer membrane in Gramnegative bacteria. The inhibition of LpxC blocks the synthesis of lipid A, leading to a disruption of the outer membrane, cessation of bacterial growth, and ultimately cell death.[2] The



hydroxamate moiety of **ACHN-975** chelates the active site zinc ion within the LpxC enzyme, leading to potent inhibition.[2][9]



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Caption: Mechanism of action of ACHN-975 in the Lipid A biosynthetic pathway.

## **Data Presentation**

Table 1: In Vitro Activity of ACHN-975 against Pseudomonas aeruginosa

Parameter	Value (µg/mL)	Reference
MIC50	0.06	[1][4]
MIC90	0.25	[1][4]
MIC Range	≤0.06 - 2	[4]

Table 2: In Vitro Activity of ACHN-975 against Enterobacteriaceae



Organism	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference
Enterobacteriaceae (overall)	0.5	2	[6]
Escherichia coli	N/A	≤1	[7]
Klebsiella pneumoniae	N/A	N/A	

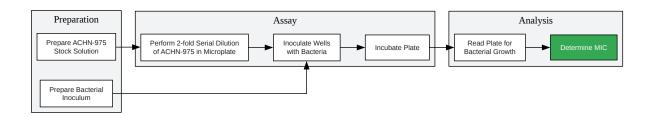
Table 3: 50% Inhibitory Concentration (IC50) of ACHN-975

Enzyme Source	IC50 (nM)	Reference
P. aeruginosa LpxC	<0.5	[4]
Enterobacteriaceae spp.	0.02	[1]

## **Experimental Protocols**

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of **ACHN-975** against Gram-negative bacteria.[6][10]



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**Caption:** Workflow for MIC determination by broth microdilution.



#### Materials:

- ACHN-975 (prepare stock solution in a suitable solvent, e.g., DMSO, and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB))[4]
- Gram-negative bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

#### Procedure:

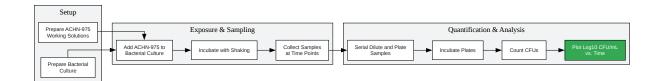
- Prepare Bacterial Inoculum:
  - From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into a tube of sterile saline or CAMHB.
  - $\circ$  Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10 $^{8}$  CFU/mL).
  - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x
    10<sup>5</sup> CFU/mL in the microtiter plate wells.[11]
- Prepare ACHN-975 Dilutions:
  - Prepare a stock solution of ACHN-975.
  - In a 96-well microtiter plate, perform a two-fold serial dilution of ACHN-975 in CAMHB to obtain a range of concentrations. Typically, this is done by adding 100 μL of CAMHB to all wells, then adding 100 μL of the highest ACHN-975 concentration to the first well, mixing, and transferring 100 μL to the next well, repeating across the plate.[10]
- Inoculation:



- $\circ$  Add 100  $\mu$ L of the diluted bacterial suspension to each well containing the **ACHN-975** dilutions. This will bring the final volume in each well to 200  $\mu$ L and the bacterial concentration to approximately 5 x 10<sup>5</sup> CFU/mL.
- Include a growth control well (bacteria in CAMHB without ACHN-975) and a sterility control well (CAMHB only).
- Incubation:
  - Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.
- MIC Determination:
  - The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection or by using a microplate reader to measure optical density.

#### 2. Time-Kill Kinetic Assay

This assay is used to determine the bactericidal or bacteriostatic activity of **ACHN-975** over time.[13]



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**Caption:** Workflow for a time-kill kinetic assay.

Materials:



#### ACHN-975

- Gram-negative bacterial strain of interest
- CAMHB
- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- · Agar plates for colony counting
- Pipettes and sterile tips

#### Procedure:

- Prepare Bacterial Culture:
  - Grow an overnight culture of the test organism in CAMHB at 37°C with shaking.
  - $\circ$  Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL.
- Exposure to ACHN-975:
  - Add ACHN-975 to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[5]
  - Include a growth control culture without any ACHN-975.
- Incubation and Sampling:
  - Incubate the cultures at 37°C with constant shaking.
  - At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture tube.



- · Quantification of Viable Bacteria:
  - Perform serial ten-fold dilutions of each collected sample in sterile saline or PBS.
  - Plate a known volume of the appropriate dilutions onto agar plates.
  - Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
  - Count the number of colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.
- Data Analysis:
  - Plot the log<sub>10</sub> CFU/mL versus time for each ACHN-975 concentration and the growth control.
  - A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13] A bacteriostatic effect is observed when there is no significant change in CFU/mL compared to the initial inoculum.

Disclaimer: These protocols are intended for research purposes only. Appropriate safety precautions should be taken when handling microorganisms and chemical compounds. It is recommended to consult the relevant CLSI documents for the most up-to-date and detailed guidelines. The development of **ACHN-975** was halted due to safety concerns in clinical trials.

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### Methodological & Application





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